molecular formula C11H8N2O2S B14380734 5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one CAS No. 88020-07-9

5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

Cat. No.: B14380734
CAS No.: 88020-07-9
M. Wt: 232.26 g/mol
InChI Key: JNRZHPKYWVCFHG-UHFFFAOYSA-N
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Description

5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a benzofuran moiety fused with a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazine ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and thiadiazine-containing molecules, such as:

Uniqueness

5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its specific combination of benzofuran and thiadiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

88020-07-9

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C11H8N2O2S/c14-11-13-12-8(6-16-11)10-5-7-3-1-2-4-9(7)15-10/h1-5H,6H2,(H,13,14)

InChI Key

JNRZHPKYWVCFHG-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)S1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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